molecular formula C18H15F3N4OS B2657718 N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396752-21-8

N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2657718
CAS No.: 1396752-21-8
M. Wt: 392.4
InChI Key: XIPORAOEDCRMGC-UHFFFAOYSA-N
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Description

“N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a complex organic compound. Unfortunately, there is not much specific information available about this compound in the literature .


Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, there are methods for synthesizing similar compounds. For instance, an efficient one-pot, Pd(PPh3)4 catalyzed, water-promoted method has been developed for the synthesis of N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides under microwave irradiation . This methodology is acid-free, has good substrate scope, excellent functional group compatibility, and excellent product yields .

Scientific Research Applications

Discovery of Vascular Endothelial Growth Factor Receptor-2 Inhibitors

Research involving compounds with similar structures to N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide has led to the discovery of potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds have demonstrated significant efficacy in human lung and colon carcinoma xenograft models, indicating their potential application in cancer research and therapy (Borzilleri et al., 2006).

Synthesis of New Heterocyclic Compounds

Compounds within this chemical family have been utilized as key intermediates for the synthesis of new heterocyclic compounds, such as 1,2,3,4-tetrahydropyrimidine-2-thione and their derivatives. These compounds have been synthesized for potential applications in medicinal chemistry, showcasing the versatility of this chemical framework in the synthesis of bioactive molecules (Fadda et al., 2013).

Insecticidal Applications

Similar compounds have been investigated for their biochemical impacts and potential as insecticidal agents against various pests, including the cotton leafworm, Spodoptera littoralis. These studies have involved the synthesis and biological evaluation of novel sulfonamide thiazole derivatives, indicating the role of these compounds in developing new insecticidal agents (Soliman et al., 2020).

Oxidative C–H Functionalization

Research has also focused on the synthesis of biologically potent compounds through oxidative C–S bond formation strategies, employing metal-free approaches. This methodology highlights the potential of these compounds in the development of new synthetic routes for the production of biologically active molecules (Mariappan et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not known as it is not clear if this compound has been studied for biological activity .

Safety and Hazards

The safety and hazards associated with this compound are not known. It is always recommended to handle chemical compounds with appropriate safety measures .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4OS/c19-18(20,21)13-5-3-6-14-15(13)24-17(27-14)25-9-11(10-25)16(26)23-8-12-4-1-2-7-22-12/h1-7,11H,8-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPORAOEDCRMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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